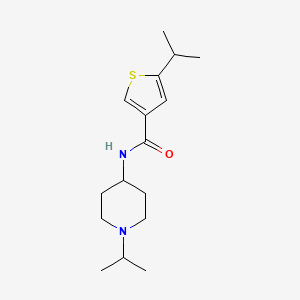
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed by a team of researchers at Upjohn in the 1970s. It is a potent agonist of the μ-opioid receptor and has been shown to have strong analgesic effects in animal models. In recent years, U-47700 has gained popularity as a recreational drug due to its euphoric effects and easy availability on the internet.
作用机制
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide is a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioid drugs. Activation of this receptor leads to the inhibition of pain signals in the central nervous system, resulting in pain relief. 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to have a higher affinity for the μ-opioid receptor than morphine, which may contribute to its strong analgesic effects.
Biochemical and Physiological Effects:
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the brain, which may contribute to its euphoric effects. It has also been shown to decrease the release of norepinephrine and serotonin, which may contribute to its sedative effects.
实验室实验的优点和局限性
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it useful for studying the mechanism of action of opioid drugs. It is also relatively easy to synthesize and has a long shelf life. However, 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide has a number of limitations as well. It is highly addictive and has a high potential for abuse, which may limit its usefulness in lab experiments. It is also highly toxic and can cause respiratory depression and other serious side effects.
未来方向
There are a number of future directions for research on 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide. One area of focus is the development of new analgesics that have improved efficacy and safety profiles. Another area of focus is the development of new treatments for opioid addiction and overdose. Finally, there is a need for further research on the biochemical and physiological effects of 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide, particularly with regard to its effects on dopamine, norepinephrine, and serotonin.
合成方法
The synthesis of 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide involves the reaction of 2-chlorothiophene with isopropylamine to form 2-(isopropylamino)thiophene, which is then reacted with 4-piperidone to form 4-(2-isopropylaminoethyl)thiophenol. This intermediate is then reacted with chloroacetyl chloride to form 5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide.
科学研究应用
5-isopropyl-N-(1-isopropyl-4-piperidinyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the mechanism of action of opioid drugs and to develop new analgesics with improved efficacy and safety profiles. It has been shown to have strong analgesic effects in animal models and has been used to study the relationship between opioid receptor activation and pain relief.
属性
IUPAC Name |
5-propan-2-yl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-11(2)15-9-13(10-20-15)16(19)17-14-5-7-18(8-6-14)12(3)4/h9-12,14H,5-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKDYFEEVTKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


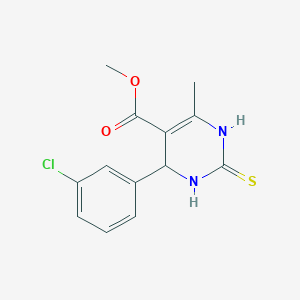
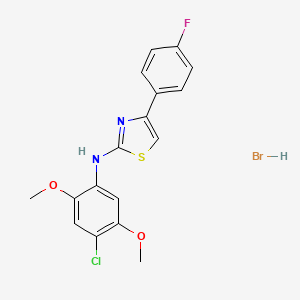
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
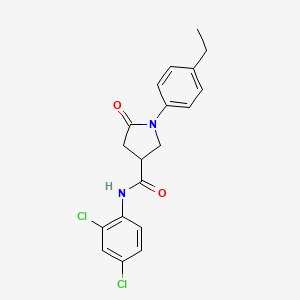
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

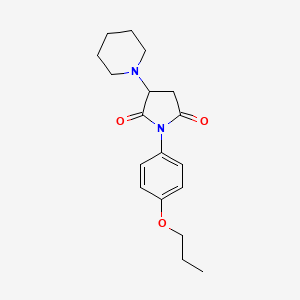
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
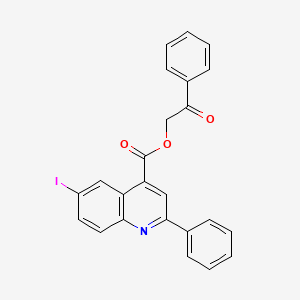

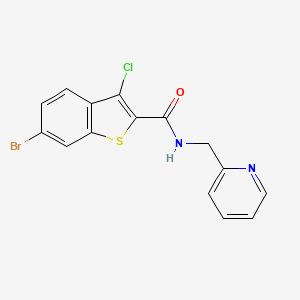
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)